Product packaging for Azaconazole(Cat. No.:CAS No. 60207-31-0)

Azaconazole

Cat. No.: B1665902
CAS No.: 60207-31-0
M. Wt: 300.14 g/mol
InChI Key: AKNQMEBLVAMSNZ-UHFFFAOYSA-N
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Description

Azaconazole is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by 2,4-dichlorophenyl and 1,2,4-triazol-1-ylmethyl groups. A fungicide used mainly in ornamental crops to control canker and other diseases. This compound is moderately toxic to mammals but is not expected to bioaccumulate. It is moderately toxic to birds, fish and aquatic invertebrates. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a cyclic ketal, a dioxolane, a member of triazoles, a conazole fungicide and a triazole fungicide.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11Cl2N3O2 B1665902 Azaconazole CAS No. 60207-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H11Cl2N3O2/c13-9-1-2-10(11(14)5-9)12(18-3-4-19-12)6-17-8-15-7-16-17/h1-2,5,7-8H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQMEBLVAMSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3041613
Record name Azaconazole
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Molecular Weight

300.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60207-31-0
Record name Azaconazole
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Record name Azaconazole [USAN:INN]
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Record name Azaconazole
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Record name Azaconazole
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Record name AZACONAZOLE
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Foundational & Exploratory

Azaconazole's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azaconazole, a triazole antifungal agent, operates primarily by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. This guide delves into the core biochemical and cellular mechanisms of this compound's action, providing a technical overview for research and development professionals. While specific quantitative efficacy data for this compound is limited in publicly available literature, this document contextualizes its mechanism within the broader class of azole antifungals and details the experimental protocols used to evaluate such compounds.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal action of this compound stems from its targeted inhibition of a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase.[1][2] This enzyme, a cytochrome P450 monooxygenase encoded by the ERG11 or CYP51 gene, is crucial for the conversion of lanosterol to ergosterol, an essential sterol component of the fungal cell membrane.[1][2]

The azole moiety of this compound binds to the heme iron center of the cytochrome P450 enzyme, preventing the demethylation of lanosterol.[1] This inhibition leads to two critical downstream consequences:

  • Depletion of Ergosterol: The lack of ergosterol production compromises the structural integrity and fluidity of the fungal cell membrane. This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately leading to increased membrane permeability and leakage of cellular contents.

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, further disrupting its structure and function and contributing to cellular toxicity.

The culmination of these effects is the cessation of fungal growth and, ultimately, cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 This compound Action cluster_2 Downstream Effects Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14α-demethylase (CYP51/ERG11) Lanosterol->Lanosterol_14_demethylase Substrate Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Product Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation This compound This compound This compound->Lanosterol_14_demethylase Inhibition Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Figure 1: Mechanism of this compound Action.

Secondary Mechanisms and Cellular Consequences

Beyond the primary inhibition of ergosterol synthesis, azole antifungals, including likely this compound, can induce a cascade of secondary cellular events that contribute to their fungicidal activity.

Induction of Programmed Cell Death

Recent studies on other azoles have revealed that they can trigger programmed cell death (PCD) pathways in fungal pathogens, specifically apoptosis and autophagy. This suggests that the cellular stress caused by ergosterol depletion and the accumulation of toxic sterols activates these self-destructive cellular programs. Key features of this process include:

  • Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial function, a consequence of altered membrane composition, can lead to an increase in the production of ROS, which are potent inducers of apoptosis.

  • Caspase Activation: Apoptosis is a genetically controlled process that involves the activation of a cascade of proteases known as caspases, leading to controlled cellular disassembly.

  • Autophagy: This is a cellular recycling process that can be triggered by stress. While it can initially be a survival mechanism, excessive or prolonged autophagy can lead to cell death.

Impact on Fungal Signaling Pathways

The cellular stress induced by azoles can activate conserved stress response signaling pathways in fungi. While specific data for this compound is lacking, the High Osmolarity Glycerol (HOG) pathway, a key mitogen-activated protein kinase (MAPK) cascade, is a likely candidate for activation. This pathway is a central regulator of fungal responses to various environmental stresses. The Hsp90 chaperone system and the calcineurin signaling pathway have also been implicated in mediating tolerance to azole-induced stress.[3][4]

cluster_HOG HOG Pathway (Generalized) cluster_Hsp90 Hsp90/Calcineurin Pathway (Generalized) Azole_Stress Azole-Induced Cellular Stress Sensor_Kinases Sensor Kinases Azole_Stress->Sensor_Kinases Activates Hsp90 Hsp90 Azole_Stress->Hsp90 Induces MAPKKK MAPKKK Sensor_Kinases->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Hog1_MAPK Hog1 MAPK MAPKK->Hog1_MAPK Stress_Response_Genes Stress_Response_Genes Hog1_MAPK->Stress_Response_Genes Activates Transcription Calcineurin Calcineurin Hsp90->Calcineurin Stabilizes Calcineurin->Stress_Response_Genes Activates Transcription

Figure 2: Generalized Azole-Induced Stress Signaling.

Quantitative Data on Antifungal Activity

A comprehensive search of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50) values for this compound against a broad range of fungal pathogens. However, to provide context for the expected potency of a triazole antifungal, the following table summarizes representative MIC values for other well-characterized azoles against common fungal species. It is important to note that the efficacy of this compound may differ from these compounds.

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Various FungiData Not AvailableData Not AvailableData Not Available
PosaconazoleAspergillus fumigatus≤0.03 - >80.250.5
Candida albicans≤0.008 - 40.030.12
VoriconazoleAspergillus fumigatus≤0.03 - >80.51
Candida albicans≤0.008 - 80.0150.06
ItraconazoleAspergillus fumigatus≤0.03 - >1612
Candida albicans≤0.015 - >160.030.25

Note: The MIC values presented are compiled from various sources and can vary depending on the specific isolates and testing methodologies used.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of azole antifungals like this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Principle: A standardized inoculum of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that inhibits visible growth of the fungus after a specified incubation period.

Methodology (based on CLSI M38-A2 for filamentous fungi):

  • Inoculum Preparation:

    • Culture the fungal isolate on potato dextrose agar (PDA) at 35°C until sporulation is observed.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 × 104 to 5 × 104 CFU/mL using a spectrophotometer and validated with hemocytometer counts.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • Read the plates visually or with a spectrophotometer.

    • The MIC is defined as the lowest drug concentration at which there is 100% inhibition of growth compared to the growth control.

Fungal_Culture Fungal Culture on PDA Conidia_Harvest Harvest Conidia Fungal_Culture->Conidia_Harvest Inoculum_Prep Prepare Standardized Inoculum Conidia_Harvest->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Drug_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35°C, 48-72h) Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading

Figure 3: Workflow for MIC Determination.

Ergosterol Biosynthesis Inhibition Assay

This assay directly measures the impact of the antifungal agent on ergosterol production.

Principle: Fungal cells are treated with the antifungal agent, and the cellular sterols are extracted and quantified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). A decrease in the ergosterol peak and an increase in the lanosterol peak indicate inhibition of lanosterol 14α-demethylase.

Methodology:

  • Fungal Culture and Treatment:

    • Grow the fungal isolate in a suitable liquid medium to mid-log phase.

    • Expose the culture to various concentrations of this compound (and a solvent control) for a defined period (e.g., 4-24 hours).

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellet with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (sterols) with an organic solvent such as n-heptane.

    • Evaporate the solvent and resuspend the sterol extract in a suitable solvent for analysis.

  • Sterol Analysis (GC-MS):

    • Derivatize the sterols (e.g., silylation) to improve volatility for GC analysis.

    • Inject the derivatized sample into a GC-MS system.

    • Separate the sterols based on their retention times and identify them based on their mass spectra.

    • Quantify the relative amounts of ergosterol and lanosterol by comparing the peak areas to an internal standard.

Conclusion

References

Azaconazole: A Technical Guide to its Chemical Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of Azaconazole. The information is intended to support research, development, and scientific understanding of this azole antifungal agent.

Chemical Structure and IUPAC Name

This compound is a triazole fungicide characterized by a complex heterocyclic structure.

IUPAC Name: 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₂H₁₁Cl₂N₃O₂[1]
Molecular Weight300.14 g/mol [1]
Melting Point112.6 °C[3]
Water Solubility300 mg/L (at 20 °C)[3]
Vapor Pressure8.6 x 10⁻⁶ Pa (at 20 °C)[3]
Log P (Octanol-Water Partition Coefficient)2.36[2]

Experimental Protocols

The experimental data presented above are determined using standardized methodologies, such as those outlined in the OECD Guidelines for the Testing of Chemicals. The following are detailed summaries of the likely protocols employed.

Melting Point Determination (OECD 102)

The melting point of this compound is determined using the capillary tube method with a liquid bath or a metal block apparatus.

Methodology:

  • A small, uniform sample of finely powdered this compound is packed into a capillary tube to a height of 3-5 mm.

  • The capillary tube is placed in the heating block or liquid bath of a melting point apparatus.

  • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • The temperatures at which the first signs of melting are observed and at which the last solid particle disappears are recorded as the melting range.

  • The procedure is repeated at least twice, and the mean of the determinations that are within the estimated accuracy is taken as the melting temperature.[2][4][5]

Water Solubility Determination (OECD 105)

The water solubility of this compound is determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.

Methodology:

  • An excess amount of this compound is added to a flask containing purified water (e.g., deionized or distilled).

  • The flask is sealed and agitated at a constant temperature (20 ± 0.5 °C) for a period sufficient to reach equilibrium (e.g., 24-48 hours).

  • After equilibrium is reached, the mixture is allowed to stand to let undissolved particles settle.

  • A sample of the supernatant is taken, and the solid phase is removed by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9][10]

Vapor Pressure Determination (OECD 104)

The vapor pressure of this compound can be determined using the gas saturation method or a spinning rotor gauge.

Methodology (Gas Saturation Method):

  • A stream of an inert carrier gas (e.g., nitrogen or argon) is passed through or over a sample of this compound at a known, constant temperature (20 °C).

  • The carrier gas becomes saturated with the vapor of the substance.

  • The amount of vaporized substance is collected in a trap (e.g., a cold trap or an adsorbent tube).

  • The mass of the collected substance is determined, and the volume of the carrier gas that has passed through the sample is measured.

  • The vapor pressure is calculated from the mass of the vaporized substance and the volume of the carrier gas.[1][11][12][13][14]

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound, like other azole antifungals, functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The primary target of this compound is the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).

The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disrupts the membrane's structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Ergosterol Biosynthesis MembraneDisruption Disruption of Fungal Cell Membrane Integrity CYP51->MembraneDisruption Accumulation of toxic sterols This compound This compound This compound->CYP51 Inhibition FungalGrowthInhibition Inhibition of Fungal Growth MembraneDisruption->FungalGrowthInhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Azaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaconazole is a broad-spectrum triazole fungicide utilized for the control of a variety of fungal pathogens in agricultural and material preservation settings. Its efficacy is rooted in the specific inhibition of sterol biosynthesis in fungi, a vital pathway for maintaining the integrity of fungal cell membranes. A thorough understanding of its physical and chemical properties is paramount for its effective and safe application, as well as for the development of new formulations and analytical methods. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, its mechanism of action, and workflows for its synthesis and analysis.

Chemical Identity and Structure

This compound, a member of the conazole class of fungicides, is chemically identified as 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole.[1][2] Its molecular structure features a dioxolane ring substituted with a 2,4-dichlorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl moiety.

IdentifierValue
IUPAC Name 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole[1]
CAS Number 60207-31-0[1]
Molecular Formula C₁₂H₁₁Cl₂N₃O₂[1]
Molecular Weight 300.14 g/mol [1]
Canonical SMILES C1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl[1]
InChI Key AKNQMEBLVAMSNZ-UHFFFAOYSA-N[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for determining its environmental fate, bioavailability, and formulation characteristics.

PropertyValue
Melting Point 112.6 °C[3]
Boiling Point 460.7 °C (Predicted)
Water Solubility 300 mg/L (at 20 °C)[3]
logP (Octanol-Water Partition Coefficient) 2.36[3]
Vapor Pressure 8.6 x 10⁻⁶ Pa (at 20 °C)
Appearance Beige powder[3]

Experimental Protocols

The determination of the physical and chemical properties of this compound follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method with a liquid bath or a metal block apparatus.[1][4]

  • Principle: A small, finely powdered sample of this compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

  • Apparatus:

    • Capillary tubes (sealed at one end)

    • Melting point apparatus (e.g., Thiele tube with a liquid bath or a metal block heater)

    • Calibrated thermometer

  • Procedure:

    • A small amount of dry, powdered this compound is introduced into a capillary tube to a height of 2-4 mm.

    • The capillary tube is placed in the melting point apparatus.

    • The apparatus is heated at a rate of approximately 1-2 °C per minute.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the last solid particle disappears is recorded as the end of melting.

    • The procedure is repeated at least twice, and the average melting range is reported.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound is determined using the flask method, suitable for substances with solubilities above 10⁻² g/L.[5][6][7][8][9]

  • Principle: An excess amount of this compound is equilibrated with a known volume of water at a constant temperature. The concentration of this compound in the saturated aqueous solution is then determined analytically.

  • Apparatus:

    • Glass flasks with stoppers

    • Constant temperature water bath or shaker

    • Centrifuge or filtration apparatus (e.g., with a 0.45 µm filter)

    • Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

  • Procedure:

    • An excess amount of solid this compound is added to a flask containing a known volume of deionized water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, the solution is centrifuged or filtered to remove undissolved solid.

    • The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

    • The experiment is performed in triplicate.

Octanol-Water Partition Coefficient (logP) Determination (OECD Guideline 107)

The octanol-water partition coefficient (logP) of this compound is determined using the shake-flask method.[10][11]

  • Principle: A solution of this compound in either n-octanol or water is mixed with the other immiscible solvent. The mixture is shaken until equilibrium is reached, and the concentration of this compound in both phases is determined. The partition coefficient is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Apparatus:

    • Separatory funnels or centrifuge tubes with stoppers

    • Mechanical shaker

    • Centrifuge

    • Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.

    • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken until equilibrium is achieved (e.g., for 1-2 hours).

    • The mixture is then centrifuged to ensure complete phase separation.

    • The concentration of this compound in both the n-octanol and aqueous phases is determined analytically.

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The experiment is repeated with varying starting concentrations and phase volume ratios.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane function, increases permeability, and ultimately leads to the inhibition of fungal growth and cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FarnesylPP Farnesyl Pyrophosphate Mevalonate->FarnesylPP Squalene Squalene FarnesylPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates Inhibited by this compound Ergosterol Ergosterol Intermediates->Ergosterol Blocked Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound Enzyme 14α-demethylase This compound->Enzyme

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflows

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from m-dichlorobenzene. A representative synthetic route is outlined below.

Azaconazole_Synthesis Start m-Dichlorobenzene Step1 Friedel-Crafts Acylation (Bromoacetyl bromide, AlCl₃) Start->Step1 Intermediate1 2-Bromo-1-(2,4-dichlorophenyl)ethanone Step1->Intermediate1 Step2 Ketalization (Ethylene glycol, acid catalyst) Intermediate1->Step2 Intermediate2 2-(Bromomethyl)-2-(2,4-dichlorophenyl) -1,3-dioxolane Step2->Intermediate2 Step3 Nucleophilic Substitution (1,2,4-Triazole, base) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A typical synthetic workflow for this compound.
Analytical Workflow for this compound Residue Analysis

The determination of this compound residues in environmental or agricultural samples typically involves extraction, cleanup, and analysis by chromatographic methods.

Azaconazole_Analysis_Workflow Sample Sample Collection (e.g., soil, water, crop) Extraction Extraction (e.g., QuEChERS, solvent extraction) Sample->Extraction Extract Crude Extract Extraction->Extract Cleanup Cleanup (e.g., Solid Phase Extraction - SPE) Extract->Cleanup CleanExtract Cleaned Extract Cleanup->CleanExtract Analysis Instrumental Analysis (GC-MS or LC-MS/MS) CleanExtract->Analysis Data Data Acquisition and Processing Analysis->Data Result Quantification of This compound Residue Data->Result

Caption: General workflow for this compound residue analysis.

Stability

This compound is stable under normal storage conditions but can be susceptible to degradation under certain environmental conditions. It is relatively stable to hydrolysis at neutral pH but may be more susceptible to degradation at higher or lower pH values. Photodegradation can also occur upon exposure to sunlight.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The mechanism of action, involving the targeted inhibition of ergosterol biosynthesis, underscores its efficacy as a fungicide. The outlined synthetic and analytical workflows provide a foundation for researchers and professionals in the fields of drug development, agricultural science, and environmental monitoring. A comprehensive understanding of these fundamental properties is essential for the continued safe and effective use of this compound and for the innovation of future fungicidal agents.

References

Azaconazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide Azaconazole, covering its chemical identity, physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile. The information is intended for professionals in research, science, and drug development.

Chemical Identity and Properties

This compound is a triazole fungicide used to control a broad spectrum of fungi, particularly in wood preservation and for ornamental crops.[1][2] Its chemical and physical properties are summarized below.

CAS Number: 60207-31-0[3][4]

Molecular Formula: C₁₂H₁₁Cl₂N₃O₂[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 300.14 g/mol [3][4]
Melting Point 112.6 °C[5]
Boiling Point 460.7 °C at 760 mmHg[5]
Water Solubility 300 mg/L (at 20 °C)[5]
Vapor Pressure 8.6 x 10⁻⁶ Pa (at 20 °C)[5]
Log P (Octanol-Water Partition Coefficient) 2.48[5]
Appearance Beige to brown powder[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of these membranes. Specifically, this compound acts as a sterol 14α-demethylase (CYP51) inhibitor.[1][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol.

By binding to the heme cofactor of the CYP51 enzyme, this compound blocks the demethylation of lanosterol. This leads to an accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition disrupts its fluidity and integrity, leading to impaired fungal growth and, ultimately, cell death.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates Intermediate Sterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Membrane Integrity & Fluidity CYP51->Intermediates Demethylation ToxicSterols Accumulation of Toxic Sterols This compound This compound This compound->CYP51 Inhibition FungalDeath Fungal Cell Death DisruptedMembrane->FungalDeath

Mechanism of this compound Action.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and a cited biological study of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved starting from m-dichlorobenzene. The following protocol is a synthesized representation based on available chemical literature.

Step 1: Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • To a reaction vessel, add anhydrous aluminum trichloride (1.00 mol) and m-dichlorobenzene (1.00 mol).

  • While stirring at room temperature, slowly add bromoacetyl bromide (1.00 mol) dropwise.

  • After the addition is complete, continue stirring at room temperature for 30 minutes.

  • Slowly raise the temperature to 50-55 °C and maintain for 5 hours.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Extract the aqueous phase twice with dichloromethane.

  • Combine the organic extracts and wash with water until neutral.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 2: Synthesis of 2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane

  • In a four-necked flask, combine the product from Step 1 (1.00 mol), glycerol (1.00 mol), toluene, and a suitable catalyst (e.g., TiSiW₁₂O₄₀/SiO₂).

  • Heat the mixture to reflux with azeotropic removal of water.

  • After the reaction is complete, filter to recover the catalyst.

  • Wash the filtrate with a potassium hydroxide solution and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the product.

Step 3: Synthesis of this compound

  • Dissolve the product from Step 2 (1.00 mol) and 1,2,4-triazole (1.05 mol) in a suitable solvent such as dimethylformamide.

  • Add a base, such as anhydrous potassium carbonate (1.10 mol).

  • Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC or HPLC).

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Analytical Method: GC-MS for this compound Determination

The following is a general protocol for the determination of this compound in a sample matrix, such as wood or environmental samples, using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (QuEChERS-based)

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard.

  • Shake vigorously for 1 minute.

  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18).

  • Vortex and centrifuge. The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 6890 or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 min

    • Ramp 1: 25 °C/min to 150 °C

    • Ramp 2: 3 °C/min to 200 °C

    • Ramp 3: 8 °C/min to 280 °C, hold for 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Agilent 5975 or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Characteristic Ions for this compound (m/z): 217, 173, 219, 175[3]

In Vivo Study: Effects on Renal Function in Fischer 344 Rats

The following protocol is based on a study that examined the nephrotoxic potential of this compound.[1]

1. Animals and Treatment

  • Species: Male Fischer 344 rats.

  • Acute Study: A single intraperitoneal (i.p.) injection of this compound at doses of 0.4 or 0.6 mmol/kg.

  • Sub-acute Study: Daily i.p. administration of this compound at doses of 0.1 or 0.3 mmol/kg/day for 7 days.

  • Control Group: Administered the vehicle (e.g., corn oil).

2. Sample Collection and Analysis

  • Urine Collection: Urine was collected at 6 and 48 hours post-injection in the acute study. Urine volume was measured, and samples were analyzed for proteinuria and hematuria.

  • Blood Collection: Blood samples were collected at 48 hours post-injection for the determination of blood urea nitrogen (BUN) concentration.

  • Tissue Collection: At the end of the study, animals were euthanized, and kidneys were excised and weighed. A portion of the kidney tissue was fixed for morphological examination.

3. In Vitro Organic Ion Transport

  • Renal cortical slices were prepared from the kidneys of treated and control animals.

  • The slices were incubated with p-aminohippurate (PAH) and tetraethylammonium (TEA) to assess organic anion and cation transport, respectively.

  • The accumulation of PAH and TEA in the slices was measured to determine the effect of this compound on renal transport function.

Toxicological Summary

This compound is classified as moderately toxic to mammals. The following table summarizes key toxicological data.

EndpointSpeciesRouteValueReference(s)
LD₅₀ RatOral308 mg/kg[6]
LD₅₀ RatDermal>2560 mg/kg[6]
LD₅₀ MouseOral1123 mg/kg[6]
LD₅₀ DogOral114 mg/kg[6]
LC₅₀ (4h) RatInhalation>0.64 mg/L[6]

References

Azaconazole as a Sterol Biosynthesis Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of azaconazole, a triazole fungicide that functions as a sterol biosynthesis inhibitor. The document elucidates its mechanism of action, specifically the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a critical step in the ergosterol biosynthesis pathway in fungi. Key chemical and physical properties are presented, alongside available quantitative data on its fungicidal efficacy. Detailed experimental protocols for evaluating antifungal activity and confirming the mechanism of action are provided. This guide is intended to serve as a comprehensive resource for researchers engaged in the study of antifungal agents and the development of novel therapeutic or agrochemical compounds.

Introduction

This compound is a broad-spectrum triazole fungicide used primarily in wood preservation and for controlling fungal diseases on ornamental crops.[1][2] Like other conazole fungicides, its biological activity stems from its ability to disrupt the integrity of the fungal cell membrane by interfering with the biosynthesis of ergosterol, an essential sterol component unique to fungi.[1] Ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. Its depletion, coupled with the accumulation of toxic methylated sterol precursors, leads to the inhibition of fungal growth and, ultimately, cell death.

The specific target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[1] This enzyme is highly conserved among fungi, making it an effective target for broad-spectrum antifungal agents. This guide details the core aspects of this compound's function as a sterol biosynthesis inhibitor (SBI), providing technical data and methodologies relevant to its study.

Chemical and Physical Properties

This compound is a member of the dioxolane class of chemical compounds.[1] Its key properties are summarized below.

PropertyValue
IUPAC Name 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
CAS Number 60207-31-0
Molecular Formula C₁₂H₁₁Cl₂N₃O₂
Molecular Weight 300.14 g/mol
Appearance Crystalline solid
Melting Point 109.9 °C

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for this compound is the inhibition of lanosterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a critical demethylation step in the conversion of lanosterol to ergosterol, the primary sterol in the fungal cell membrane.

The ergosterol biosynthesis pathway can be summarized in several key stages:

  • Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP).

  • Squalene Synthesis: Two molecules of FPP are condensed to form squalene.

  • Lanosterol Formation: Squalene is epoxidized and then cyclized to form lanosterol, the first sterol intermediate.

  • Post-Lanosterol Modifications: A series of enzymatic reactions, including demethylations, isomerizations, and desaturations, convert lanosterol into ergosterol.

This compound intervenes in the final stage. The nitrogen atom (N-4) in the triazole ring of the this compound molecule binds to the heme iron atom in the active site of the cytochrome P450 enzyme CYP51. This binding competitively inhibits the natural substrate, lanosterol, from accessing the enzyme's active site, thereby blocking the 14α-demethylation step.[3] This inhibition leads to two primary antifungal effects:

  • Ergosterol Depletion: The lack of ergosterol disrupts the structure and function of the fungal plasma membrane, increasing its permeability and compromising essential cellular processes.

  • Toxic Sterol Accumulation: The blockage causes an accumulation of 14α-methylated sterol precursors (e.g., lanosterol), which are incorporated into the membrane. These abnormal sterols further disrupt membrane organization and can inhibit the activity of other membrane-bound enzymes, contributing to the fungitoxic effect.

Sterol_Biosynthesis_Pathway cluster_pre Early Pathway cluster_post Post-Lanosterol Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase, Lanosterol synthase 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14α-demethylase (CYP51 / ERG11) Fecosterol Fecosterol 14-demethylated intermediates->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor This compound Lanosterol 14α-demethylase\n(CYP51 / ERG11) Lanosterol 14α-demethylase (CYP51 / ERG11) Inhibitor->Lanosterol 14α-demethylase\n(CYP51 / ERG11)

Figure 1. Ergosterol biosynthesis pathway highlighting the inhibition point of this compound.

Data Presentation: Quantitative Efficacy

Quantitative data on the efficacy of this compound, particularly using standardized metrics like Minimum Inhibitory Concentration (MIC) or EC₅₀ against a broad range of clinical or plant pathogenic fungi, is not widely available in publicly accessible literature. However, data from its application in wood preservation provides specific toxic values against relevant wood-destroying fungi.

Table 1: Efficacy of this compound against Wood-Destroying Fungi

Fungal SpeciesType of Rot/StainToxic Value (kg a.i./m³ wood)Toxic Concentration (% w/v)Reference
Coniophora puteanaBrown Rot0.40 - 1.12-[4]
Coriolus versicolorWhite Rot0.06 - 0.10-[4]
Pullularia pullulansBlue Stain-< 0.15 - 0.31[4]

Note: The lower toxic value represents the concentration that just allows decay, while the upper value prevents decay with <3% dry weight loss.

Experimental Protocols

Evaluating the efficacy and mechanism of a sterol biosynthesis inhibitor like this compound involves a series of standardized in vitro assays.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi and is a standard method for determining the lowest concentration of an antifungal agent that prevents visible growth.

Materials:

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • This compound stock solution (e.g., 1600 µg/mL in DMSO)

  • Fungal inoculum, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL

  • Spectrophotometer or microplate reader (optional)

  • Sterile DMSO, saline, and water

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plate. a. Add 100 µL of RPMI 1640 medium to wells 2 through 12. b. Prepare the starting concentration in well 1 by adding the calculated volume of stock solution to RPMI to achieve 2x the final desired highest concentration (e.g., for a final concentration of 16 µg/mL, prepare 200 µL of a 32 µg/mL solution). c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution across the plate to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (drug-free). Well 12 serves as a sterility control (medium only).

  • Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sporulation occurs. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension with a spectrophotometer at 530 nm to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the drug concentrations will be half of the initial prepared concentrations.

  • Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

  • Endpoint Reading: The MIC is determined as the lowest concentration of this compound at which there is complete visual inhibition of growth. For azoles, a prominent reduction in growth (≥50%) compared to the control is often used as the endpoint, which can be confirmed with a spectrophotometric reading.

Protocol: In Vitro Assay for Lanosterol 14α-Demethylase (CYP51) Inhibition

This assay directly measures the inhibitory effect of this compound on its enzyme target, allowing for the determination of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Materials:

  • Recombinant fungal CYP51 enzyme

  • Recombinant NADPH-cytochrome P450 reductase

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂)

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Lanosterol (substrate), typically dissolved in a cyclodextrin solution

  • This compound solutions at various concentrations

  • Organic solvent for extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, recombinant CYP51, and P450 reductase.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction mixtures. Allow a short pre-incubation period (e.g., 5-10 minutes) at the reaction temperature (e.g., 37°C).

  • Substrate Addition: Add the substrate, lanosterol, to the reaction mixtures.

  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH generating system.

  • Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C with shaking. The reaction time should be within the linear range of product formation.

  • Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH) or an organic solvent. Extract the sterols from the aqueous phase using an organic solvent like ethyl acetate or hexane.

  • Analysis: Evaporate the organic solvent and reconstitute the sterol residue in a suitable solvent for analysis. Quantify the amount of 14-demethylated product formed using HPLC or GC-MS.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[5][6]

Experimental_Workflow cluster_screening Primary Screening & Efficacy cluster_mechanism Mechanism of Action Confirmation A Antifungal Susceptibility Testing (e.g., Broth Microdilution) B Determine Minimum Inhibitory Concentration (MIC) A->B C CYP51 Enzyme Inhibition Assay B->C Proceed if active E Fungal Sterol Profile Analysis (GC-MS) B->E Proceed if active D Determine IC50 Value C->D G Confirm as Sterol Biosynthesis Inhibitor D->G F Confirm Ergosterol Depletion & Precursor Accumulation E->F F->G

Figure 2. Experimental workflow for evaluating a potential SBI like this compound.

Conclusion

This compound is an effective fungicide that operates through the well-characterized mechanism of sterol biosynthesis inhibition. By targeting the essential fungal enzyme lanosterol 14α-demethylase, it disrupts the formation of ergosterol, leading to compromised cell membrane integrity and fungal death. While comprehensive quantitative efficacy data in standardized units against a wide array of pathogens is limited in public literature, its effectiveness in specialized applications such as wood preservation is documented. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the antifungal properties and specific mode of action of this compound and other related sterol biosynthesis inhibitors. Further research to establish a broader profile of its MIC and EC₅₀ values would be beneficial for its potential application in other areas of fungal control.

References

Biological Activity of Azaconazole Against Wood-Destroying Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Azaconazole, a triazole-based fungicide, against a range of common wood-destroying fungi. This document outlines its mechanism of action, presents quantitative efficacy data, and details the standardized experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets the enzyme lanosterol 14α-demethylase, a critical component in the conversion of lanosterol to ergosterol.[1][2][3] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.[3] By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal cell membrane, leading to impaired growth and eventual cell death.[1][4] This targeted mechanism makes it an effective fungicide for wood preservation.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_effect Cellular Effect Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Disrupted Fungal Cell Membrane Integrity This compound This compound This compound->Intermediate Inhibition Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Quantitative Biological Activity Data

The efficacy of this compound against various wood-destroying fungi has been quantified using standardized laboratory tests. The following table summarizes the toxic values, which represent the amount of active ingredient (a.i.) required to inhibit fungal growth.

Fungal SpeciesType of FungusTest MethodToxic Value (kg a.i./m³ wood)Reference
Coniophora puteanaBrown RotWood Block Test0.40 - 1.12[5]
Coriolus versicolor (Trametes versicolor)White RotWood Block Test0.06 - 0.10[5]
Pullularia pullulans (Aureobasidium pullulans)Blue StainAgar Plate Test0.1 - 0.5 (% w/v)[5]

Experimental Protocols for Efficacy Testing

The determination of the protective effectiveness of wood preservatives like this compound is conducted following standardized laboratory procedures. The most widely recognized standards are the American Wood Protection Association (AWPA) Standard E10 and the European Standard EN 113. These methods are designed to provide a reliable assessment of a preservative's ability to prevent decay by specific fungi under controlled conditions.

AWPA Standard E10: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures

This method evaluates the efficacy of wood preservatives in a soil-contact scenario, which simulates the conditions wood might experience in the ground.[6][7]

Detailed Methodology:

  • Test Specimen Preparation: Small, clear blocks of wood (typically Southern Pine) are prepared to specific dimensions.

  • Preservative Treatment: The wood blocks are treated with varying concentrations of the preservative solution (e.g., this compound) to achieve a range of retentions (amount of preservative per unit volume of wood).

  • Leaching (Optional but Recommended): To assess the permanence of the preservative, some treated blocks undergo a leaching procedure where they are submerged in water for a specified period to simulate weathering.[6]

  • Culture Preparation: Test fungi are cultured on a suitable medium (e.g., malt extract agar) in test bottles containing a soil substrate. Feeder strips of untreated wood are placed on the soil to support fungal growth.

  • Inoculation and Incubation: The treated and untreated control wood blocks are placed in the test bottles with the actively growing fungal cultures. The bottles are then incubated at a controlled temperature (approximately 27°C) and high humidity for a standard period, typically 12 weeks.[6]

  • Assessment of Decay: After incubation, the wood blocks are removed, and any surface mycelium is cleaned off. The blocks are then oven-dried to a constant weight.

  • Data Analysis: The extent of decay is determined by calculating the percentage of weight loss of the wood blocks. The toxic threshold is determined as the preservative retention at which the weight loss is below a specified limit.

EN 113: Wood preservatives - Test method for determining the protective effectiveness against wood destroying basidiomycetes

This European standard specifies a method for determining the toxic values of a wood preservative against pure cultures of wood-destroying Basidiomycetes on an agar medium.[8][9][10][11]

Detailed Methodology:

  • Test Specimen Preparation: Small, defect-free wood blocks (typically Scots pine for softwoods or beech for hardwoods) are prepared.

  • Preservative Treatment: The wood blocks are fully impregnated with different concentrations of the preservative.

  • Aging Procedures (Optional): To simulate in-service conditions, treated blocks may be subjected to evaporative aging (EN 73) or leaching (EN 84) prior to fungal exposure.[10]

  • Culture Preparation: Pure cultures of selected wood-destroying fungi are grown on a malt extract agar medium in culture vessels.

  • Inoculation and Incubation: The treated and untreated control wood blocks are placed in the culture vessels in direct contact with the fungal mycelium. The vessels are incubated under controlled conditions (specific temperature and humidity) for a defined period.

  • Assessment of Decay: Following incubation, the wood blocks are removed, cleaned of mycelium, and oven-dried to a constant weight.

  • Data Analysis: The percentage mass loss of the wood blocks is calculated. The toxic values are determined as the interval between the preservative concentration that allows decay and the next highest concentration that prevents it.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_analysis Analysis Phase A Prepare Wood Blocks B Treat with this compound Concentrations A->B C Optional: Leaching/Aging B->C E Inoculate Wood Blocks with Fungi C->E D Prepare Fungal Cultures (e.g., Soil-Block or Agar) D->E F Incubate under Controlled Conditions E->F G Remove and Clean Blocks F->G H Oven-Dry to Constant Weight G->H I Calculate Percent Weight Loss H->I J Determine Toxic Threshold/Values I->J

Caption: Generalized experimental workflow for testing the efficacy of wood preservatives.

Conclusion

This compound demonstrates significant biological activity against a variety of wood-destroying fungi. Its targeted inhibition of ergosterol biosynthesis provides a robust mechanism for preventing fungal decay. The quantitative data, obtained through standardized and rigorous experimental protocols such as AWPA E10 and EN 113, confirm its efficacy as a wood preservative. This technical guide provides researchers and professionals in drug and materials development with a foundational understanding of this compound's properties and the methodologies used to evaluate them. Further research to expand the quantitative data to a wider array of fungal species would be beneficial for a more comprehensive understanding of its application spectrum.

References

Azaconazole as a Potent Inhibitor of Sterol 14α-Demethylase (EC 1.14.13.70): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of azaconazole's role as an inhibitor of the enzyme sterol 14α-demethylase (EC 1.14.13.70), a critical component in the ergosterol biosynthesis pathway of fungi. This compound, a triazole fungicide, exhibits its antifungal properties by disrupting this pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[1][2][3] This document details the mechanism of action, provides a comparative analysis of inhibitory activities of related azole compounds, outlines experimental protocols for assessing enzyme inhibition, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Sterol 14α-Demethylase (CYP51)

Sterol 14α-demethylase, encoded by the ERG11 gene in fungi, is a cytochrome P450 enzyme essential for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[4][5] In fungi, ergosterol plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[5][6] The enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[3][4] Due to its essential role in fungal viability and its conservation across many fungal species, sterol 14α-demethylase is a major target for antifungal drug development.[3][7]

Mechanism of Action of this compound

This compound, as a member of the triazole class of fungicides, functions by inhibiting sterol 14α-demethylase.[8][9] The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of the cytochrome P450 enzyme.[10] This binding competitively inhibits the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation step.[3] The inhibition of this crucial enzymatic step leads to a depletion of ergosterol and an accumulation of 14α-methylated sterols, such as lanosterol.[11] This disruption of the sterol profile alters the physical properties of the fungal cell membrane, increasing its permeability and leading to the cessation of fungal growth and, ultimately, cell death.[6]

Quantitative Inhibitory Activity

Azole CompoundIC50 (µM) for CaCYP51Dissociation Constant (Kd) (nM) for CaCYP51Reference
Fluconazole0.4 - 0.610 - 56[1][12]
Itraconazole0.4 - 0.610 - 56[1][12]
Ketoconazole0.176 ± 0.01610 - 56[2][12]
ClotrimazoleNot specified10 - 56[12]
VoriconazoleNot specified10 - 56[12]
TebuconazoleNot specifiedNot specified[13]
PropiconazoleNot specifiedNot specified[12]

Note: IC50 and Kd values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here are for comparative purposes.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory effects of azoles on sterol 14α-demethylase.

CYP51 Reconstitution Assay for IC50 Determination

This assay is used to determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of the enzyme's activity.[14]

Materials:

  • Purified recombinant CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Substrate (e.g., lanosterol or eburicol)

  • Lipid (e.g., dilauryl phosphatidylcholine - DLPC)

  • Buffer solution (e.g., MOPS or potassium phosphate buffer)

  • NADPH regenerating system (isocitrate dehydrogenase, isocitrate, MgCl2, and NADP+)

  • Azole inhibitor stock solution (dissolved in DMSO)

  • Quenching solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., heptane or hexane)

  • GC-MS or HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing CYP51, CPR, substrate, and lipid in the buffer solution.

  • Add varying concentrations of the azole inhibitor to the reaction mixtures. A control with no inhibitor is also prepared.

  • Pre-incubate the mixtures at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Allow the reaction to proceed for a specific time.

  • Stop the reaction by adding a quenching solution.

  • Extract the sterols from the reaction mixture using an organic solvent.

  • Analyze the extracted sterols using GC-MS or HPLC to quantify the product formation.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

UV-visible Spectroscopy for Binding Affinity (Kd) Determination

This method is used to measure the binding affinity of the azole inhibitor to the CYP51 enzyme by observing spectral changes upon binding. Azole binding to the heme iron of CYP51 induces a characteristic Type II spectral shift.[10]

Materials:

  • Purified CYP51 enzyme

  • Buffer solution

  • Azole inhibitor stock solution

  • Dual-beam spectrophotometer

Procedure:

  • Place a solution of purified CYP51 in the sample and reference cuvettes of the spectrophotometer.

  • Record the baseline spectrum.

  • Titrate the sample cuvette with increasing concentrations of the azole inhibitor, adding an equivalent volume of solvent to the reference cuvette.

  • Record the difference spectrum after each addition.

  • Measure the absorbance difference between the peak (around 430 nm) and the trough (around 410 nm).

  • Plot the change in absorbance against the inhibitor concentration.

  • Fit the data to a suitable binding equation (e.g., the Morrison equation for tight binding) to determine the dissociation constant (Kd).[10]

Fungal Sterol Profile Analysis

This protocol is used to analyze the changes in the sterol composition of fungal cells treated with an azole inhibitor.[15]

Materials:

  • Fungal culture

  • Azole inhibitor

  • Saponification solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Derivatizing agent (e.g., BSTFA)

  • GC-MS or HPLC-tandem mass spectrometry system

Procedure:

  • Grow the fungal culture in the presence and absence (control) of the azole inhibitor.

  • Harvest the fungal cells by centrifugation.

  • Extract the total lipids from the cells.

  • Saponify the lipid extract to release the sterols.

  • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent.

  • Evaporate the solvent and derivatize the sterols to make them volatile for GC-MS analysis.

  • Analyze the derivatized sterols using GC-MS or the underivatized sterols using HPLC-tandem mass spectrometry to identify and quantify the different sterol species.

  • Compare the sterol profiles of the treated and control samples to observe the depletion of ergosterol and the accumulation of precursor sterols.

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition Lanosterol Lanosterol Intermediate 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Lanosterol->Intermediate Sterol 14α-demethylase (EC 1.14.13.70) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Enzymatic Steps This compound This compound This compound->Lanosterol Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Prepare Reaction Mix (CYP51, CPR, Substrate, Lipid) add_inhibitor Add Varying Concentrations of this compound start->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate start_reaction Initiate with NADPH incubate->start_reaction stop_reaction Quench Reaction start_reaction->stop_reaction extract Extract Sterols stop_reaction->extract analyze Analyze by GC-MS/HPLC extract->analyze calculate Calculate % Inhibition analyze->calculate plot Plot Data and Determine IC50 calculate->plot

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of Azole Action

Azole_Action_Logic This compound This compound Inhibition Inhibition of Sterol 14α-demethylase This compound->Inhibition Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Accumulation of 14α-methylated sterols Inhibition->Accumulation Membrane Altered Membrane Permeability & Fluidity Depletion->Membrane Accumulation->Membrane Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Logical cascade of this compound's antifungal action.

Conclusion

This compound is a potent inhibitor of sterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Its mechanism of action, typical of triazole fungicides, involves the disruption of this pathway, leading to altered cell membrane integrity and inhibition of fungal growth. While specific quantitative data for this compound's inhibitory activity remains elusive in publicly available literature, the experimental protocols outlined in this guide provide a robust framework for its characterization. The provided diagrams illustrate the critical pathways and workflows relevant to understanding and investigating the inhibitory properties of this compound and other azole-based antifungal agents. This technical guide serves as a valuable resource for researchers and professionals in the fields of mycology, drug development, and agricultural science.

References

Methodological & Application

Application Note: Determination of Azaconazole Residues in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaconazole is a broad-spectrum triazole fungicide used to control various fungal diseases in agriculture. Due to its persistence, it can accumulate in soil, posing potential risks to the environment and non-target organisms.[1] Monitoring its concentration in soil is crucial for environmental risk assessment and ensuring food safety. This document provides detailed analytical methods for the extraction, cleanup, and quantification of this compound in soil samples, primarily focusing on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC).

Principle

The analytical workflow involves an initial extraction of this compound from the complex soil matrix using a suitable organic solvent, typically acetonitrile, aided by a salting-out effect.[2] This is followed by a cleanup step, commonly dispersive solid-phase extraction (dSPE), to remove interfering co-extractives like organic matter and lipids.[3] The purified extract is then analyzed using highly sensitive and selective chromatographic techniques. LC-MS/MS is often preferred for its high sensitivity and specificity in detecting triazole fungicides.[4][5] Alternatively, GC coupled with detectors like an Electron Capture Detector (ECD) or a mass spectrometer can be employed.[4][6]

Analytical Methods & Protocols

Two primary methods are detailed below: the modern QuEChERS approach with LC-MS/MS and a conventional solvent extraction method with GC-ECD/MS.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis

This method is highly efficient and has become a standard for multi-residue pesticide analysis in complex matrices like soil.[7]

3.1.1 Apparatus and Reagents

  • Apparatus: High-speed homogenizer, centrifuge (≥3000 rcf), vortex mixer, analytical balance, autosampler vials.

  • Reagents: Acetonitrile (ACN, HPLC grade), distilled water, this compound analytical standard, magnesium sulfate (anhydrous MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, C18 sorbent.

3.1.2 Experimental Protocol

A. Sample Extraction (QuEChERS)

  • Weigh 10-15 g of a homogenized soil sample into a 50 mL centrifuge tube.[8][9] If the soil is dry, add 7 mL of water and allow it to hydrate for 30 minutes.[8]

  • Add 15 mL of acetonitrile to the tube.[9]

  • Add the appropriate internal standard solution.

  • Add the QuEChERS extraction salts. A common formulation is 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[9]

  • Immediately cap the tube and shake it vigorously for 1-2 minutes.[8][10] This can be done manually or using a mechanical shaker.

  • Centrifuge the tube at ≥3000 rcf for 5-7 minutes to separate the organic layer.[8][9]

B. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • Add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent to the tube.[11]

  • Vortex the tube for 30-60 seconds.[8]

  • Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[8]

  • Collect the purified supernatant and transfer it into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with mobile phase if necessary.[9]

C. LC-MS/MS Instrumental Analysis

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: Acetonitrile.[1]

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to this compound.

Method 2: Solvent Extraction with GC-ECD/MS Analysis

This method is a robust alternative, particularly for laboratories where LC-MS/MS is unavailable. Azole fungicides are amenable to GC analysis.[1][6]

3.2.1 Apparatus and Reagents

  • Apparatus: Mechanical shaker, rotary evaporator, solid-phase extraction (SPE) manifold, analytical balance, GC-ECD or GC-MS system.

  • Reagents: Dichloromethane or Ethyl Acetate (pesticide residue grade), sodium sulfate (anhydrous), Florisil or C18 SPE cartridges, this compound analytical standard.

3.2.2 Experimental Protocol

A. Sample Extraction

  • Weigh 20 g of air-dried soil into a 250 mL Erlenmeyer flask.

  • Add 10 g of anhydrous sodium sulfate to the soil to remove moisture.

  • Add 100 mL of dichloromethane.[6]

  • Place the flask on a mechanical shaker and shake for 1-2 hours.[12]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the extract to near dryness using a rotary evaporator at 40°C.

  • Re-dissolve the residue in a suitable solvent for the cleanup step.

B. Solid-Phase Extraction (SPE) Cleanup

  • Condition a C18 SPE cartridge with the appropriate solvents (e.g., methanol followed by water).

  • Load the re-dissolved extract onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound with a small volume of a suitable organic solvent (e.g., dichloromethane).[6]

  • Evaporate the eluate to dryness and reconstitute in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

C. GC Instrumental Analysis

  • GC Column: DB-5ms or HP-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[13]

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at 100°C, ramp to 280-300°C.[13]

  • Carrier Gas: Helium or Nitrogen.[13]

  • Detector: Electron Capture Detector (ECD) at 300°C or Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.

Data Presentation

The performance of analytical methods for this compound and similar triazole fungicides in soil is summarized below.

AnalyteMethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
HexaconazoleGC-ECDSoil-6.7 (as 2 µg/L)99 - 1061.1 - 5.6[6]
HexaconazoleGC-ECDTomato & Soil21 (as 6.3x10⁻¹² g)-90 - 1191.15 - 5.76[14]
PropiconazoleLC-MS/MSSoil-4.093 - 99< 11.2[5]
1,2,4-triazoleLC-MS/MSSoil-1.183 - 97< 7.8[5]
DifenoconazoleUPLC-MS/MSSoil-7.070 - 120< 20[9]
Triazole FungicidesUPLC-MS/MSAnimal Tissue0.1 - 0.30.3 - 0.972.0 - 114.8< 9.9[11]

Note: Data for Hexaconazole and Propiconazole are included as they are structurally and analytically similar to this compound. LOD/LOQ values may be reported in different units in source material and have been noted where applicable.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup dSPE Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing A Soil Sample Collection (Homogenization, Sieving) B Weigh 10-15g Sample A->B C Add Acetonitrile & Internal Standard B->C Start Extraction D Add MgSO4 / NaCl Salts C->D E Vortex / Shake (1 min) D->E F Centrifuge (5 min) E->F G Transfer 1 mL Supernatant F->G Collect Supernatant H Add MgSO4 / C18 Sorbent G->H I Vortex & Centrifuge H->I J LC-MS/MS Analysis I->J Inject Purified Extract K Quantification J->K L Data Reporting K->L

Caption: Workflow for this compound analysis in soil using QuEChERS and LC-MS/MS.

Logical Relationship Diagram

G cluster_process Analytical Process Analyte This compound Extraction Extraction (QuEChERS) Analyte->Extraction Matrix Soil Matrix (Organic Matter, Minerals) Matrix->Extraction Cleanup Cleanup (dSPE with C18) Extraction->Cleanup Detection Detection & Quantification Cleanup->Detection Instrument LC-MS/MS or GC-MS Detection->Instrument Result Concentration (µg/kg) Instrument->Result

Caption: Key components and relationships in the analysis of this compound in soil.

Conclusion

The QuEChERS method followed by LC-MS/MS analysis provides a rapid, sensitive, and effective approach for the determination of this compound residues in soil.[7][8] It offers excellent recovery and precision, making it suitable for routine monitoring and regulatory compliance.[11] For laboratories equipped with GC instrumentation, solvent extraction followed by GC-ECD or GC-MS remains a viable and reliable alternative.[6] The selection of the method should be based on the available instrumentation, required sensitivity, and the number of samples to be analyzed.

References

Application Note: Quantitative Analysis of Azaconazole in Solution by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Analysis of Azaconazole using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a broad-spectrum triazole fungicide used to control various fungal diseases on ornamental crops.[1][2] Its chemical structure is 1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole, with a molecular formula of C₁₂H₁₁Cl₂N₃O₂ and a molecular weight of approximately 300.14 g/mol .[2][3][4] Monitoring its residues is crucial for ensuring environmental safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the identification and quantification of this compound.[5] This application note outlines a detailed protocol for the analysis of this compound using GC-MS with Electron Ionization (EI).

Methodology

The analysis involves sample preparation followed by GC-MS analysis. A standard solution of this compound is prepared in a volatile organic solvent suitable for GC-MS. The instrument is operated in EI mode, which provides characteristic fragmentation patterns for structural elucidation and quantification.

Results and Discussion

The GC-MS analysis of this compound provides a distinct chromatographic peak at a specific retention time, allowing for its separation from other components in a sample. The mass spectrum obtained through electron ionization shows a characteristic fragmentation pattern. The molecular ion [M]+ is observed at m/z 299.02.[1] The most abundant fragment ions are used for quantification and confirmation, ensuring high selectivity and sensitivity of the method. The key analytical parameters are summarized in the table below.

Quantitative Data Summary

ParameterValueReference
Compound NameThis compound[1]
FormulaC₁₂H₁₁Cl₂N₃O₂[1][3][4]
Molecular Weight300.14 g/mol [3][4]
Ionization ModeElectron Ionization (EI)[1][5]
Retention Time (RT)13.4 min[1]
Precursor Ion (m/z)299.02[1]
Characteristic Fragment Ions (m/z) Relative Intensity (%)
217100[1]
21969.57[1]
17368.47[1]
17542.24[1]
8639.64[1]

The described Gas Chromatography-Mass Spectrometry method is highly suitable for the selective and sensitive analysis of this compound. The protocol provides a reliable framework for researchers and drug development professionals for the routine monitoring and quantification of this fungicide in various samples. The method demonstrates good chromatographic separation and provides characteristic mass spectral data for confident identification.

Detailed Experimental Protocols

1. Sample Preparation Protocol

This protocol describes the preparation of a standard solution and a generic sample for GC-MS analysis. For complex matrices like soil or plant tissue, a more extensive extraction and clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be required.[6]

Materials:

  • This compound analytical standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)[6][7]

  • Glass autosampler vials (1.5 mL) with inserts[7]

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge (if samples contain particulates)

Procedure:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound analytical standard and dissolve it in a known volume of the chosen organic solvent to achieve the target concentration.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution with the same solvent to prepare a working standard. A concentration of approximately 10 µg/mL is recommended for a 1 µL splitless injection.[7]

  • Sample Preparation:

    • If the sample is a liquid, ensure it is dissolved in a GC-compatible volatile organic solvent.[7] Aqueous samples are not suitable for direct injection.

    • If the sample contains solid particles, centrifuge or filter the sample to prevent blockage of the injector syringe and contamination of the GC system.[6][7]

  • Final Preparation: Transfer the final prepared sample or working standard into a 1.5 mL glass autosampler vial for analysis.

2. GC-MS Instrumental Protocol

The following are typical instrument parameters for the analysis of this compound. These may need to be optimized for the specific instrument and column being used.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Shimadzu GCMS-QP2010 Plus or equivalent)[1]

GC Conditions:

Parameter Setting
Column Ptx-5MS or HP-5MS (30 m x 0.25-0.32 mm I.D., 0.25 µm film thickness)[1][8]
Injector Temperature 280 °C[8]
Injection Volume 1 µL[7]
Injection Mode Splitless or Split (e.g., 5:1)[5][7]
Carrier Gas Helium[5][8][9]
Flow Rate 1.0 mL/min (constant flow)[5]

| Oven Program | Initial Temp: 160°C, hold for 13 min Ramp 1: 10°C/min to 200°C, hold for 5 min Ramp 2: 50°C/min to 290°C, hold for 6 min[5] |

MS Conditions:

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV[8]
Ion Source Temperature 230 - 300 °C[5][8]
Transfer Line Temperature 280 - 300 °C[5][8]
Scan Range (m/z) 50 - 450 amu
Solvent Delay 5.5 min[8]

| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) |

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Environmental, Agricultural) Extraction Extraction (LLE or SPE) Sample->Extraction Matrix Concentration Solvent Evaporation (Nitrogen Blowdown) Extraction->Concentration Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection PeakID Peak Identification (Retention Time & Mass Spectrum) Detection->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

References

Application Notes and Protocols: Azaconazole as a Disinfectant in Mushroom Cultivation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azaconazole as a disinfectant in mushroom cultivation. The information is intended to guide research and development efforts in optimizing its application for controlling fungal contaminants while minimizing an impact on mushroom crop health.

Introduction

This compound is a triazole fungicide that acts as a sterol biosynthesis inhibitor, specifically targeting the fungal enzyme lanosterol 14α-demethylase.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. By inhibiting this pathway, this compound disrupts cell membrane structure and function, leading to fungal cell death. Its activity against a broad spectrum of fungi, including wood-destroying and sapstain fungi, has led to its consideration as a disinfectant in mushroom cultivation, particularly for the treatment of wooden infrastructure such as growing trays.[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of ergosterol production in fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The ergosterol biosynthesis pathway is a complex multi-step process. This compound, like other azole fungicides, specifically inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme. This enzyme catalyzes the removal of a methyl group from lanosterol, a precursor to ergosterol. The inhibition of this step leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and proliferation.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Catalyzes ergosterol Ergosterol cell_membrane Fungal Cell Membrane (Disrupted integrity and function) ergosterol->cell_membrane Incorporation into This compound This compound This compound->cyp51 inhibition Inhibition cyp51->ergosterol Leads to

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound Against Common Mushroom Pathogens

Fungal PathogenThis compound Concentration (ppm)Mycelial Growth Inhibition (%)EC50 (ppm)
Trichoderma harzianumData not availableData not availableData not available
Trichoderma aggressivumData not availableData not availableData not available
Mycogone perniciosaData not availableData not availableData not available
Lecanicillium fungicolaData not availableData not availableData not available

Table 2: Effect of this compound on Mycelial Growth of Cultivated Mushroom Species

Mushroom SpeciesThis compound Concentration (ppm)Mycelial Growth Inhibition (%)Notes
Agaricus bisporus100Inhibition front formed[6]Wood impregnated with 100 ppm this compound inhibited mushroom mycelium growth on agar.[6]
Agaricus bisporus2500Inhibition front formed in compost[6]Wood impregnated with 2500 ppm this compound inhibited mushroom mycelium growth in compost.[6]
Pleurotus ostreatusData not availableData not available

Experimental Protocols

The following protocols are provided as a framework for evaluating the efficacy and selectivity of this compound as a disinfectant in a mushroom cultivation setting.

Protocol 1: In Vitro Efficacy of this compound Against Mushroom Pathogens

Objective: To determine the in vitro efficacy of this compound against common fungal pathogens in mushroom cultivation using a poisoned food technique.

Materials:

  • Pure cultures of pathogenic fungi (Trichoderma spp., Mycogone perniciosa, Lecanicillium fungicola)

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (analytical grade)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes

  • Incubator

Methodology:

  • Preparation of this compound-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000, 2500 ppm) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing.

    • Pour approximately 20 mL of the this compound-amended PDA into sterile petri dishes. A control set with no this compound should also be prepared.

    • Allow the agar to solidify.

  • Inoculation:

    • From a 7-day-old culture of the test pathogen, cut a 5 mm mycelial disc from the leading edge of the colony using a sterile cork borer.

    • Place the mycelial disc, mycelial side down, in the center of each this compound-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection:

    • Measure the radial mycelial growth of the pathogen in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.

    • Calculate the average colony diameter for each concentration.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average colony diameter in the control plate

        • T = Average colony diameter in the treated plate

    • Determine the EC50 (Effective Concentration to inhibit 50% of mycelial growth) value by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a probit analysis.

Protocol 2: Evaluation of this compound for Disinfection of Wooden Mushroom Trays

Objective: To evaluate the efficacy of this compound in preventing the growth of mushroom pathogens on wooden surfaces used in mushroom cultivation.

Materials:

  • Wooden blocks (e.g., pine, poplar) of a standardized size (e.g., 5x5x1 cm)

  • This compound solution (2500 ppm)

  • Spore suspensions of pathogenic fungi (Trichoderma spp.)

  • Sterile distilled water

  • Sterile containers for dipping

  • Spray bottle

  • Humid chamber (e.g., a sealed plastic container with a moistened paper towel)

  • Incubator

Methodology:

  • Preparation of Wooden Blocks:

    • Sterilize the wooden blocks by autoclaving.

  • Treatment Application:

    • Dipping Method: Immerse a set of sterile wooden blocks in the 2500 ppm this compound solution for a specified contact time (e.g., 2 minutes). Allow the blocks to air dry in a sterile environment.

    • Spraying Method: Spray another set of sterile wooden blocks with the 2500 ppm this compound solution until runoff, ensuring complete coverage. A recommended application rate is 600 ml/m².[7] Allow the blocks to air dry in a sterile environment.

    • A control set of sterile wooden blocks should be treated with sterile distilled water.

  • Inoculation:

    • Prepare a spore suspension of the test pathogen (e.g., Trichoderma harzianum) with a known concentration (e.g., 1 x 10^6 spores/mL).

    • Once the treated wooden blocks are dry, inoculate the surface of each block with a known volume (e.g., 100 µL) of the spore suspension.

  • Incubation:

    • Place the inoculated wooden blocks in a humid chamber to maintain high humidity.

    • Incubate the chambers at 25 ± 2°C.

  • Data Collection and Analysis:

    • Visually assess the fungal growth on the surface of the wooden blocks at regular intervals (e.g., daily for 7 days).

    • A rating scale can be used to quantify the extent of fungal colonization (e.g., 0 = no growth, 1 = 1-25% coverage, 2 = 26-50% coverage, 3 = 51-75% coverage, 4 = 76-100% coverage).

    • Compare the fungal growth on the this compound-treated blocks with the control blocks.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Efficacy Testing cluster_surface Surface Disinfection Assay cluster_analysis Data Analysis & Interpretation prep_pathogen Prepare Pathogen Cultures poisoned_food Poisoned Food Assay (Pathogens & Mushroom) prep_pathogen->poisoned_food inoculate_surface Inoculate with Pathogen prep_pathogen->inoculate_surface prep_mushroom Prepare Mushroom Cultures prep_mushroom->poisoned_food prep_this compound Prepare this compound Solutions prep_this compound->poisoned_food treat_surface Treat Wooden Surfaces (Dip/Spray) prep_this compound->treat_surface prep_media Prepare Growth Media prep_media->poisoned_food measure_growth Measure Mycelial Growth poisoned_food->measure_growth calculate_inhibition Calculate % Inhibition & EC50 measure_growth->calculate_inhibition compare_data Compare Efficacy & Selectivity calculate_inhibition->compare_data treat_surface->inoculate_surface incubate_surface Incubate in Humid Chamber inoculate_surface->incubate_surface assess_growth Assess Fungal Growth incubate_surface->assess_growth assess_growth->compare_data draw_conclusions Draw Conclusions on Suitability compare_data->draw_conclusions

Caption: Experimental workflow for evaluating this compound efficacy.

Concluding Remarks

This compound shows potential as a disinfectant in mushroom cultivation, particularly for the treatment of wooden infrastructure. A concentration of 2500 ppm has been suggested for this application. However, there is a significant lack of publicly available data on its efficacy against key mushroom pathogens and its specific impact on the mycelial growth of various cultivated mushroom species. The provided protocols offer a framework for researchers to generate this crucial data, which is essential for developing safe and effective disinfection strategies using this compound in a commercial mushroom production environment. It is imperative that further research be conducted to fill these knowledge gaps to ensure that the use of this compound is both effective against target pathogens and safe for the mushroom crop.

References

Validation & Comparative

A Comparative Guide to Azaconazole Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the fungicide Azaconazole, the selection of a high-quality analytical standard is paramount. This guide provides a comparative overview of commercially available this compound analytical standards and reference materials. It includes a summary of their key characteristics, detailed experimental protocols for their analysis, and visual workflows to aid in methodological implementation.

Comparison of Commercially Available this compound Standards

Several reputable suppliers offer this compound analytical standards. The choice of standard will depend on the specific requirements of the analytical method and the desired level of certification. Below is a comparison of offerings from prominent suppliers.

SupplierProduct NameGradeFormatCAS NumberMolecular FormulaMolecular WeightAdditional Information
Sigma-Aldrich This compound PESTANAL®Analytical StandardNeat60207-31-0C₁₂H₁₁Cl₂N₃O₂300.14Quality Level 100.
Sigma-Aldrich This compound TraceCERT®Certified Reference Material (CRM)Neat60207-31-0[1]C₁₂H₁₁Cl₂N₃O₂[1]300.14[1]Produced and certified in accordance with ISO/IEC 17025 and ISO 17034[1]. Traceable to primary material from an NMI[1].
AccuStandard This compound-Neat60207-31-0[2]C₁₂H₁₁Cl₂N₃O₂[2]300.14[2]Available in nominal or exact weight vials[2][3].
Santa Cruz Biotechnology This compound--60207-31-0[4]C₁₂H₁₁Cl₂N₃O₂[4]300.141[4]-

Mechanism of Action: A Note for Context

This compound functions as a fungicide by inhibiting the enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes[5][6]. This disruption of ergosterol synthesis alters the fungal cell membrane's integrity and permeability, ultimately leading to cell lysis[7]. While this is key to its fungicidal activity, for analytical purposes, the focus remains on the molecule's chemical properties for accurate detection and quantification.

Experimental Protocols for this compound Analysis

The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These protocols can be adapted to compare the performance of different analytical standards.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. It is often used for the determination of pesticide residues in various matrices.

Sample Preparation (General Procedure for Neat Standard):

  • Accurately weigh the neat standard material[2][3].

  • Dissolve the weighed standard in a suitable solvent (e.g., hexane-acetonitrile mixture) to prepare a stock solution of known concentration[8].

  • Perform serial dilutions of the stock solution to prepare calibration standards of desired concentrations.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass spectrometer (MS) detector[8].

  • Column: Ptx-5MS (RESTEK), 0.32 mm I.D. x 30 m, df=0.25 µm or equivalent[5].

  • Injector Temperature: 220 °C[9].

  • Oven Temperature Program: Maintain at 160°C for 13 minutes, then ramp at 10°C/min to 200°C and hold for 5 minutes, followed by a final ramp to 290°C at 50°C/min and hold for 6 minutes[8].

  • Carrier Gas: Nitrogen at a flow rate of 5 ml/min[9].

  • Ion Source Temperature: 300°C[8].

  • Transfer Line Temperature: 300°C[8].

  • Ionization Mode: Electron Impact (EI)[8].

  • Injection Volume: 1.0 µL[8].

Data Analysis:

The identification of this compound is based on its retention time, and quantification is achieved by monitoring specific ions (m/z)[10]. For this compound, characteristic ions include m/z 217, 219, 173, and 175[5].

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including many azole fungicides.

Sample Preparation (General Procedure for Neat Standard):

  • Prepare a stock solution of the this compound standard by dissolving a precisely weighed amount in methanol[11].

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration range.

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV or PDA detector[12][13].

  • Column: C18 column (e.g., Inersil ODS-2, 250 x 4.6 mm, 5.0 µm)[12].

  • Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., Phosphate buffer pH 6.25) in a ratio of 80:20 (v/v)[12].

  • Flow Rate: 0.8 mL/minute[12].

  • Detection Wavelength: 260 nm[12] or 262 nm[11].

  • Injection Volume: 20 µL[12].

Method Validation:

For a robust comparison, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[12][14][15].

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the typical workflows for GC-MS and HPLC analysis of this compound standards.

GCMS_Workflow cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Neat Standard dissolve Dissolve in Solvent weigh->dissolve dilute Prepare Calibration Curve dissolve->dilute inject Inject Sample (1 µL) dilute->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Retention Time detect->identify quantify Quantify by Ion Abundance identify->quantify

Caption: Workflow for this compound analysis using GC-MS.

HPLC_Workflow cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Neat Standard dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Standards dissolve->dilute inject Inject Sample (20 µL) dilute->inject separate RP-HPLC Separation inject->separate detect UV/PDA Detection separate->detect identify Identify by Retention Time detect->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for this compound analysis using HPLC.

References

Safety Operating Guide

Proper Disposal of Azaconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential procedures for the safe and compliant disposal of Azaconazole, a fungicide commonly used in research and development. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is classified as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects[1][2].

Hazard Identification and Safety Data

Prior to handling this compound for disposal, it is imperative to be familiar with its hazard profile. This data informs the risk assessment and the selection of appropriate personal protective equipment (PPE).

Hazard ClassificationDescriptionGHS Code
Acute Oral Toxicity Harmful if swallowed.[2]H302
Acute Aquatic Toxicity Very toxic to aquatic life.H400
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[2]H410
Oral LD50 (Rat) 308 mg/kg-
Dermal LD50 (Rat) >2560 mg/kg-
Inhalation LC50 (Rat) >0.64 mg/l/4h-

Data sourced from Santa Cruz Biotechnology, Inc. Safety Data Sheet[1].

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the disposal of unwanted this compound and its containers. These steps are based on general best practices for hazardous chemical waste and pesticide disposal.

1. Personal Protective Equipment (PPE) and Preparation:

  • Minimum PPE: Wear a lab coat, safety goggles with side-shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Conduct all disposal preparations in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation[2].

  • Gather Materials: Prepare a designated, sealable, and clearly labeled hazardous waste container.

2. Managing Unused or Excess this compound:

  • Avoid Excess: The most effective disposal strategy is to avoid generating waste. Purchase and prepare only the amount of this compound required for your immediate experimental needs[3][4].

  • Do Not Dispose in Drains: Never pour this compound down a sink, toilet, or any other drain[4]. This can contaminate waterways, as many wastewater treatment systems cannot effectively remove such chemicals[4].

  • Waste Collection:

    • Carefully transfer the unwanted this compound solid or solution into a designated hazardous waste container.

    • Use dry clean-up procedures for solids; avoid generating dust[1].

    • For solutions, absorb with an inert material like diatomite or universal binders before placing in the container[2].

3. Decontamination and Container Disposal:

  • Container Rinsing (Triple Rinse Method):

    • Empty the original this compound container completely into the hazardous waste stream.

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water or as recommended by the manufacturer).

    • Securely close the lid and shake vigorously for 30 seconds.

    • Empty the rinse solvent (rinsate) into the hazardous waste container.

    • Repeat this rinsing process two more times[5].

  • Disposal of Rinsed Containers: After triple-rinsing, the container may be considered safe for disposal in regular waste streams, depending on institutional and local regulations. However, it is best practice to consult with your institution's Environmental Health & Safety (EHS) office. Never reuse empty pesticide containers for any other purpose[3][4].

4. Waste Storage and Labeling:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as strong oxidizing agents[1].

5. Final Disposal:

  • Regulatory Compliance: All waste must be handled and disposed of in strict accordance with all applicable local, state, and federal regulations[1][2].

  • Professional Disposal Service: The final disposal of this compound waste must be conducted through your institution's EHS-approved hazardous waste management vendor. The primary recommended method is incineration at an approved facility or disposal at an approved waste disposal plant[1][2].

  • Consult Authorities: For specific guidance, consult your institution's EHS office or your local Waste Management Authority[1]. In the United States, resources like the EPA and programs such as "Clean Sweep" for commercial users can provide additional information[6].

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

Azaconazole_Disposal_Workflow start Start: Unwanted This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Step 2: Assess Waste Type ppe->assess solid_waste Solid this compound or Contaminated Debris assess->solid_waste Solid liquid_waste This compound Solution or Container Rinsate assess->liquid_waste Liquid container Empty this compound Container assess->container Container transfer Step 3: Carefully transfer to Hazardous Waste Container solid_waste->transfer liquid_waste->transfer triple_rinse Step 3: Triple Rinse Container with appropriate solvent container->triple_rinse label_storage Step 4: Securely Seal, Label, and Store Waste Container in Designated Area transfer->label_storage collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate collect_rinsate->transfer contact_ehs Step 5: Arrange for Pickup by Certified Waste Disposal Vendor (via EHS) label_storage->contact_ehs end End: Compliant Disposal contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azaconazole

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling Azaconazole, a fungicide that requires careful management in a laboratory setting. Adherence to these procedures will minimize risk and ensure operational integrity.

This compound is recognized as a hazardous substance, harmful if swallowed, and very toxic to aquatic life with long-lasting effects[1]. It is crucial to limit all unnecessary personal contact and to utilize this chemical in a well-ventilated area[2].

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Protective glovesWear durable, chemical-resistant gauntlet gloves that extend up the forearm. Light-weight rubber gloves are a suitable option[2][3]. Never wear leather, paper, or fabric gloves, as they can absorb and retain the chemical[3]. For added protection, consider wearing a pair of disposable gloves underneath the outer gloves[3].
Eyes Safety goggles with side-shieldsTo prevent any contact with the eyes, safety glasses with side shields or chemical goggles are essential[1][2].
Body Impervious protective clothingWear impervious clothing, such as overalls or a lab coat, to protect the skin[1][2]. For tasks with a risk of splashing, a chemical-resistant apron that extends below the boot tops is recommended[3].
Respiratory Suitable respiratorIn situations where dust or aerosols may be generated, a suitable respirator should be used[1]. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask may be sufficient[4].
Feet Chemical-resistant bootsWear chemical-resistant boots. Pant legs should be worn over the top of the boots to prevent this compound from entering[3].

Procedural Guidance for Safe Handling

A systematic approach to handling this compound is critical for laboratory safety. The following protocol outlines the key steps from preparation to disposal.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure Proper Ventilation prep2->prep3 handle1 Weigh/Measure this compound in a Ventilated Enclosure prep3->handle1 handle2 Prepare Solution or Mixture as Required handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Clean Equipment clean1->clean2 clean3 Remove and Dispose of PPE Correctly clean2->clean3 disp1 Segregate this compound Waste clean3->disp1 disp2 Label Waste Containers Clearly disp1->disp2 disp3 Dispose of Waste via Approved Channels disp2->disp3

A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the this compound Safety Data Sheet (SDS) before beginning any work.

    • Ensure a designated area for handling is clean and prepared.

    • Verify that an eyewash station and safety shower are readily accessible[1].

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors[1][2].

    • When handling, do not eat, drink, or smoke[1][2].

    • Avoid generating dust. If working with a powder, use techniques that minimize dust creation[2].

    • Measure and transfer the chemical carefully to prevent spills.

  • Storage:

    • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area[1][2].

    • Keep it away from direct sunlight and sources of ignition[1].

    • Store away from incompatible materials such as strong oxidizing agents[2]. Recommended storage containers include polyethylene or polypropylene[2].

  • Spill Management:

    • Minor Spills: Immediately clean up all spills. Wear impervious gloves and safety glasses. Use dry clean-up procedures and avoid generating dust. Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal[2].

    • Major Spills: Evacuate the area and move upwind. Alert emergency responders and inform them of the location and nature of the hazard. Only trained personnel with appropriate protective equipment should attempt to control the spill[2].

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations[2].

Waste Disposal Workflow

cluster_collection Waste Collection cluster_excess Excess this compound cluster_disposal_path Disposal Pathway col1 Collect Contaminated Materials (e.g., gloves, wipes) col2 Place in a Labeled, Sealable Container col1->col2 disp_path1 Contact Certified Hazardous Waste Disposal Service col2->disp_path1 exc1 Collect Unused or Expired this compound exc2 Store in a Designated Hazardous Waste Area exc1->exc2 exc2->disp_path1 disp_path2 Arrange for Pickup and Transportation disp_path1->disp_path2 disp_path3 Ensure Proper Manifesting and Documentation disp_path2->disp_path3

A workflow for the proper disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation: Collect all this compound-contaminated waste, including empty containers, contaminated PPE, and spill cleanup materials, in designated, clearly labeled, and sealable containers.

  • Container Disposal: Do not reuse empty containers. They should be triple rinsed (if appropriate for the container type and waste stream) with the rinsate collected for disposal, and then disposed of in an authorized landfill or recycled where possible[2].

  • Chemical Waste: Dispose of unwanted this compound by consulting with a licensed waste management authority. Incineration at an approved site is a potential disposal method[2]. Never pour this compound down the drain or into water courses[1].

  • Regulatory Compliance: Always adhere to the disposal instructions on the product label and consult with your institution's environmental health and safety department to ensure compliance with all applicable regulations[5].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.